molecular formula C23H30N2O5S2 B2916336 4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-03-7

4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2916336
CAS RN: 898453-03-7
M. Wt: 478.62
InChI Key: LPFMCKZEJRACRJ-UHFFFAOYSA-N
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Description

The compound “4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” belongs to the class of spiro[4.5]decanes . Spiro[4.5]decanes and polycyclic natural products containing the spiro[4.5]decane moiety are important resources in medicinal chemistry and the pharmaceutical industry .


Synthesis Analysis

The synthesis of spiro[4.5]decanes involves various methods. One of the key features of the synthesis includes Claisen rearrangement to afford the multi-functionalized spiro[4.5]decane as a single diastereomer in excellent yield . Another method involves the construction of the 6-azaspiro[4.5]decane framework, which are the key steps of these asymmetric synthesis methods .


Molecular Structure Analysis

The molecular structure of spiro[4.5]decanes features a cyclohexane ring bound directly to a cyclopentane ring . The 3D structure of the compound can be viewed using specific software .


Chemical Reactions Analysis

The chemical reactions involving spiro[4.5]decanes are complex and varied. For instance, the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes took place smoothly to construct a series of products containing spiro[4.5]decane skeletons .


Physical And Chemical Properties Analysis

The physical and chemical properties of spiro[4.5]decanes can vary. For instance, the molecular weight of spiro[4.5]decane is 138.2499 .

Scientific Research Applications

NMR Analysis in Stereochemistry

Research involving similar spiro[4.5]decane derivatives, such as 1,4-diazaspiro[4.5]decanes, 1,4-oxazaspiro[4.5]decanes, and 1,4-dioxaspiro[4.5]decanes, has focused on determining their relative stereochemistry using NMR spectroscopy. This includes studying chair conformation preferences and tautomeric equilibriums in compounds with methyl groups or nitrogen atoms (Guerrero-Alvarez et al., 2004).

Crystallographic Studies

Spirohydantoin derivatives, closely related to the compound , have been synthesized and analyzed for their molecular and crystal structures. These studies highlight the role of substituents on the cyclohexane ring in determining supramolecular arrangements, providing insights into the structural aspects of spiro compounds (Graus et al., 2010).

Synthesis and Structural Analysis

Synthesis and crystal structure analysis of similar spiro compounds, like 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, provide valuable information on the conformational preferences and chiral properties of these molecules (Wen, 2002).

Advanced Synthesis Techniques

Research has been conducted on the stereoselective synthesis of novel compounds based on spiro[4.5]decane frameworks. These studies involve creating derivatives with potential applications in various fields of chemistry and pharmacology (Capriati et al., 2006).

Novel Compound Synthesis

There are studies on the synthesis of novel compounds using tosyl- and mesitylsulfonyl-substituted derivatives, demonstrating advanced synthetic techniques and the potential for creating unique molecular structures (Yue et al., 2021).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with spiro[4.5]decanes can vary depending on the specific compound. For instance, certain compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

8-(4-methylphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S2/c1-17-5-7-21(8-6-17)31(26,27)24-11-9-23(10-12-24)25(13-14-30-23)32(28,29)22-19(3)15-18(2)16-20(22)4/h5-8,15-16H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFMCKZEJRACRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

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